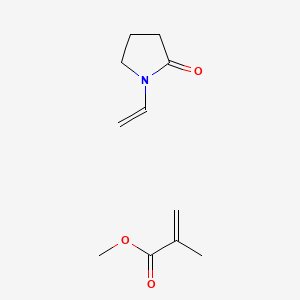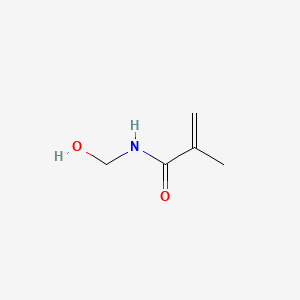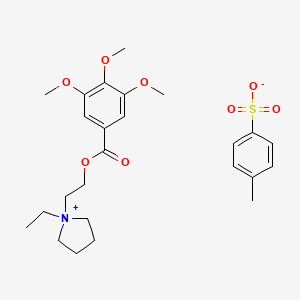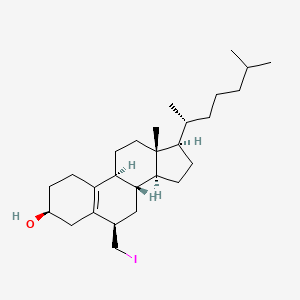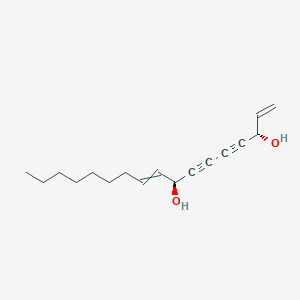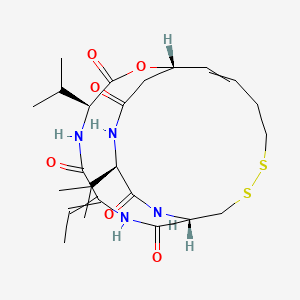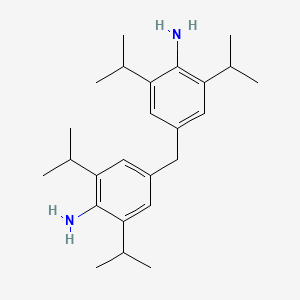
Formate
概要
説明
Formate, also known as methanoate, is the conjugate base of formic acid. It is an anion with the chemical formula HCOO−. This compound is a planar anion where the two oxygen atoms are equivalent and bear a partial negative charge. It is commonly found in living systems as a source of one-carbon units in various biochemical processes .
Synthetic Routes and Reaction Conditions:
Direct Synthesis: this compound can be synthesized by reacting carbon dioxide with sodium hydroxide to produce sodium this compound and water.
Oxidative Synthesis: Formic acid can be oxidized using an oxidizing agent like hydrogen peroxide in the presence of a catalyst to produce this compound.
Hydrogenation of Carbon Dioxide: This method involves the hydrogenation of carbon dioxide using a metal catalyst under high pressure and temperature, especially in the presence of sodium hydroxide to capture the this compound intermediate.
Industrial Production Methods:
Electrochemical Reduction: this compound can be produced via the electrochemical reduction of carbon dioxide.
Microbial Production: this compound can be produced by microorganisms through metabolic engineering and synthetic biology, utilizing renewable one-carbon compounds.
Types of Reactions:
Oxidation: this compound can be oxidized to carbon dioxide and water.
Reduction: this compound can be reduced to formaldehyde under specific conditions.
Substitution: this compound can undergo substitution reactions to form esters and other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Metal catalysts, hydrogen gas.
Catalysts: Palladium-based catalysts, enzymes like this compound dehydrogenase.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Formaldehyde.
Substitution: this compound esters such as methyl this compound.
科学的研究の応用
Formate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a source of one-carbon units.
Biology: Plays a role in the biosynthesis of nucleic acids and other biomolecules.
Medicine: this compound is studied for its potential as a biomarker for vitamin B12 and folate deficiencies.
Industry: Used in the production of formic acid, as a preservative, and in the tanning and textile industries.
作用機序
ギ酸塩は、葉酸を介した単一炭素代謝における重要な中間代謝物として機能します。メタノール、分岐鎖脂肪酸、アミノ酸など、いくつかの基質から生成できます。ギ酸塩の代謝は、テトラヒドロ葉酸(THF)によるギ酸塩の活性化を伴う、葉酸代謝と密接に関連しています。 この活性化されたギ酸塩は、メチル化反応とヌクレオチド合成に関与しています .
類似の化合物:
酢酸塩(CH3COO−): ギ酸塩と同様に、酢酸塩はカルボン酸陰イオンですが、水素原子の代わりにメチル基を持っています。
プロピオン酸塩(C2H5COO−): 炭素鎖が長い別のカルボン酸陰イオン。
シュウ酸塩(C2O4^2−): 2つのカルボキシル基を持つジカルボン酸陰イオン。
ギ酸塩の独自性:
構造: ギ酸塩は、炭素原子を1つしか持たない最も単純なカルボン酸陰イオンです。
反応性: その小さなサイズと単純な構造により、さまざまな化学および生化学プロセスにおいて非常に反応性が高く汎用性があります。
生物学的役割: ギ酸塩は、単一炭素代謝における役割と、核酸やその他の生体分子の生合成への関与により、生物系における独自の重要性を強調しています.
類似化合物との比較
Acetate (CH3COO−): Like formate, acetate is a carboxylate anion but with a methyl group instead of a hydrogen atom.
Propionate (C2H5COO−): Another carboxylate anion with a longer carbon chain.
Oxalate (C2O4^2−): A dicarboxylate anion with two carboxyl groups.
Uniqueness of this compound:
Structure: this compound is the simplest carboxylate anion with only one carbon atom.
Reactivity: Its small size and simple structure make it highly reactive and versatile in various chemical and biochemical processes.
特性
IUPAC Name |
formate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAGIHXWWSANSR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHO2- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221219 | |
| Record name | Formic acid, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
45.017 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71-47-6 | |
| Record name | Formate(1-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formic acid, ion(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formic acid, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolo[1,2-a]quinoxaline](/img/structure/B1220188.png)

